molecular formula C7H9N5 B2911590 N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide CAS No. 78972-81-3

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

Cat. No.: B2911590
CAS No.: 78972-81-3
M. Wt: 163.184
InChI Key: KHSMXXWEJUQZOF-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure incorporates a pyrazole ring, a privileged scaffold in drug discovery known for its wide range of biological activities . Compounds featuring the 4-cyanopyrazole core are frequently explored as key building blocks for the development of novel therapeutic agents . Researchers utilize this and related imidoformamide derivatives in multi-component reactions and other synthetic strategies to generate diverse compound libraries for biological screening . The presence of multiple functional groups makes it a versatile precursor for further chemical modification. Pyrazole derivatives have demonstrated significant potential in various research areas, including the study of antibacterial and anticancer agents . Some structurally similar compounds, such as those featuring a chloro-fluorophenyl substitution, have been identified as potent inhibitors of specific kinases like Aurora B, which is a target of interest in oncology research . This product is intended for research purposes as a synthetic intermediate. For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)5-9-7-6(3-8)4-10-11-7/h4-5H,1-2H3,(H,10,11)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSMXXWEJUQZOF-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide typically involves the reaction of 4-cyano-1H-pyrazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It contains a pyrazole ring and a cyano group.

Synonyms and Identifiers

  • CAS Number : While the search results provide information on N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (CAS 78972-83-5) , a similar compound, this compound, is also referenced with CAS numbers 78972-81-3 .
  • Other Synonyms : (E)-N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide , N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide .
  • Molecular Formula : C7H9N5
  • Molecular Weight : 163.184 g/mol

Scientific Research Applications

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a reagent for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which have potential antimicrobial and antitumor activities. A study in the European Chemical Bulletin (2015) showed that these pyrimidine derivatives could be synthesized using N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide and acylhydrazines in a one-pot reaction.

Related Compounds

Compound NameStructureNotable Properties
3-Methyl-4-phenylnitrileContains a pyrazole ringExhibits anti-inflammatory activity
4-Cyano-N,N-dimethylbenzamideSimilar cyano groupPotentially useful in drug synthesis
5-Amino-4-cyanopyrazoleRelated pyrazole derivativeKnown for various biological activities

Mechanism of Action

The mechanism of action of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. In agriculture, the compound may disrupt the nervous system of pests, leading to their death .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The phenyl group in ’s compound increases molecular weight and lipophilicity, enhancing binding to hydrophobic enzyme pockets (e.g., kinases) . Methyl substituents () reduce steric hindrance, favoring synthetic scalability .
  • Functional Group Impact : Chloro and carboxamide groups () improve thermal stability (mp: 133–183°C) and hydrogen-bonding capacity, critical for drug-receptor interactions .

Biological Activity

N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a chemical compound that has attracted significant attention in various scientific domains due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H13_{13}N5_5
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 78972-83-5

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-cyano-1H-pyrazole with N,N-dimethylformamide dimethyl acetal. The reaction is usually conducted in solvents such as dimethylformamide (DMF) under elevated temperatures to ensure optimal yield and purity .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer activities. For instance, a study highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Antimicrobial Effects

Research has shown that compounds similar to this compound possess antimicrobial properties. A specific study demonstrated that it acts as a reagent for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which have shown antimicrobial and antitumor activities .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction alters their activity and influences various biochemical pathways critical for cellular function .

Study on Anticancer Activity

A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro, particularly in breast and lung cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)20.0

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound, where it was tested against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Q & A

Basic Synthesis and Standard Protocols

Q: What are the standard synthetic routes for N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide, and how are intermediates characterized? A: A common method involves the Vilsmeier–Haack reaction, where 6-chloro-2-(methylthio)pyrimidin-4-amine reacts with Vilsmeier’s reagent (POCl₃ in DMF) at 50°C for 1.5 hours. The intermediate imidoformamide is isolated via column chromatography and characterized by ¹H/¹³C NMR, MS, and elemental analysis. Key spectral markers include δ ~3.02 ppm (NCH₃) and m/z 230 (M⁺) .

Advanced: Optimization of Reaction Conditions

Q: How can reaction conditions (e.g., temperature, reagent stoichiometry) be optimized to improve yield and purity? A: Systematic optimization involves varying equivalents of K₂CO₃ (1.2–1.5 eq.) and RCH₂Cl (1.1–1.3 eq.) in DMF at 25–50°C. For example, increasing reaction time to 2 hours at 50°C improved yields from 61% to ~75% in analogous imidoformamide syntheses. Purity is monitored via HPLC, with by-products (e.g., unreacted amines) removed via recrystallization in ethyl acetate .

Basic Structural Characterization

Q: What spectroscopic and analytical methods are critical for confirming the structure of this compound? A: Essential techniques include:

  • ¹H NMR : Distinct singlet at δ 8.66 ppm for the formamide CH group.
  • MS : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns confirming cyano and dimethyl groups.
  • Elemental Analysis : Matches calculated C, H, N, and S content (e.g., C: 41.65% vs. observed 42.14%) .

Advanced: X-ray Crystallography for Conformational Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry? A: Single-crystal X-ray diffraction (295 K, Mo-Kα radiation) reveals bond angles and torsion angles critical for distinguishing tautomers. For related pyrazole derivatives, the dihedral angle between pyrazole and aryl rings (e.g., 85.2°) confirms non-planar geometry, impacting reactivity studies .

Reactivity and Derivative Synthesis

Q: What heterocyclic derivatives can be synthesized from this compound, and what methodologies apply? A: The cyano and imidoformamide groups enable cyclocondensation reactions. For example:

  • Thiazoles : React with thiourea in ethanol/HCl under reflux.
  • Thiadiazoles : Use H₂S gas in DMF at 80°C.
    Yields depend on electron-withdrawing substituents; the 4-cyano group enhances electrophilicity at C5 .

Data Contradictions: Yield vs. Purity Trade-offs

Q: How to address discrepancies between reported yields (e.g., 61%) and practical outcomes? A: Contradictions arise from by-products (e.g., dimerization via cyano group coupling). Mitigation strategies:

  • Chromatography : Use silica gel with 3:7 ethyl acetate/hexane.
  • Recrystallization : DMSO/water (1:5) reduces impurities to <2% .

Biological Activity Screening

Q: What preclinical assays are suitable for evaluating bioactivity (e.g., antimicrobial)? A: While direct data is limited, structurally related 1,2,4-triazole-pyrazole hybrids show:

  • Antibacterial Activity : MIC = 8–32 µg/mL against S. aureus via agar dilution.
  • Cytotoxicity : Assessed via MTT assay (IC₅₀ > 50 µM in HEK293 cells).
    Mechanistic studies (e.g., docking on DNA gyrase) are recommended .

Mechanistic Insights: Reaction Pathways

Q: What mechanistic evidence supports the formation of N,N-dimethylimidoformamide intermediates? A: FT-IR tracking of the Vilsmeier reaction shows disappearance of the NH stretch (3300 cm⁻¹) and emergence of C=N (1650 cm⁻¹). Computational studies (DFT, B3LYP/6-31G*) predict a two-step mechanism: (i) chlorination of the amine, (ii) formamide group migration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.